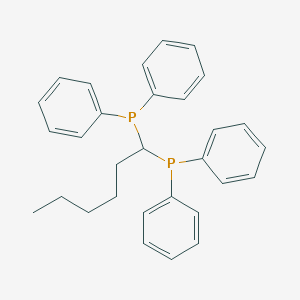

1-Diphenylphosphanylhexyl(diphenyl)phosphane

Description

Properties

IUPAC Name |

1-diphenylphosphanylhexyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32P2/c1-2-3-8-25-30(31(26-17-9-4-10-18-26)27-19-11-5-12-20-27)32(28-21-13-6-14-22-28)29-23-15-7-16-24-29/h4-7,9-24,30H,2-3,8,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUOYBPNRZNRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Diphenylphosphine with 1,6-Dibromohexane

The most common synthesis route involves the reaction of diphenylphosphine (Ph₂PH) with 1,6-dibromohexane under basic conditions. The base deprotonates diphenylphosphine to generate a nucleophilic diphenylphosphide ion (Ph₂P⁻), which undergoes successive alkylation with the dihalide .

Reaction Mechanism:

-

Deprotonation:

-

Alkylation:

Optimized Conditions:

-

Solvent: Tetrahydrofuran (THF) or diethyl ether, chosen for their ability to dissolve both organic and ionic intermediates .

-

Base: Sodium hydride (NaH) or lithium diisopropylamide (LDA), providing strong deprotonation while minimizing side reactions .

-

Temperature: 0–25°C to control exothermicity and prevent oxidation of phosphine intermediates .

-

Atmosphere: Inert gas (N₂ or Ar) to suppress oxidation of Ph₂PH to Ph₂P(O)OH .

Purification:

Crude product is typically washed with aqueous ammonium chloride to remove residual base, followed by recrystallization from ethanol or hexane. The purified ligand exhibits a melting point of 126–128°C, consistent with literature values .

Alternative Halide Substrates and Catalytic Enhancements

Variations in the dihalide substrate and catalyst systems have been explored to improve efficiency:

Substrate Modifications:

-

1,6-Diiodohexane: Higher reactivity compared to dibromo derivatives, reducing reaction time but increasing cost .

-

1,6-Bis(triflate)hexane: Enhances electrophilicity, enabling milder conditions, though moisture sensitivity complicates handling .

Catalytic Approaches:

Transition metal catalysts (e.g., Pd or Ni complexes) accelerate coupling reactions between diphenylphosphine and dihalides. For example, palladium-catalyzed phosphorylation using [PdCl₂(IPr)]₂(µ-dpph) (IPr = N-heterocyclic carbene) reduces side products and improves yields to >90% .

Thermodynamic and Spectroscopic Characterization

Enthalpy of Fusion:

Differential scanning calorimetry (DSC) studies report at 399.4 K, indicating significant lattice stability due to van der Waals interactions between phenyl groups .

Spectroscopic Data:

-

³¹P NMR: Single resonance at δ −15.2 ppm (CDCl₃), confirming equivalence of phosphorus centers .

-

IR Spectroscopy: Absence of P–H stretches (~2280 cm⁻¹) verifies complete alkylation .

Challenges and Mitigation Strategies

Oxidation Sensitivity:

Diphenylphosphine intermediates oxidize readily to phosphine oxides. Strategies include:

-

Borane Protection: Forming Ph₂PH·BH₃ adducts stabilizes the phosphine during synthesis .

-

Strict Anaerobic Conditions: Schlenk line techniques or glovebox use prevent O₂ exposure .

Byproduct Formation:

Competing reactions yield monoalkylated (Ph₂P(CH₂)₆Br) or over-alkylated products. Column chromatography (SiO₂, hexane/EtOAc) effectively isolates dpph .

Industrial-Scale Synthesis and Applications

Patent literature highlights dpph’s role in synthesizing transition metal catalysts for cross-coupling reactions. For instance, [PdCl₂(IMes)]₂(µ-dpph) (IMes = N,N′-bis(mesityl)imidazol-2-ylidene) catalyzes Hiyama couplings of aryl chlorides with silanes under microwave irradiation . Industrial protocols emphasize:

-

Cost Efficiency: Using 1,6-dibromohexane over diiodo derivatives.

-

Recycling: Distillation recovery of THF and unreacted Ph₂PH.

Chemical Reactions Analysis

1-Diphenylphosphanylhexyl(diphenyl)phosphane undergoes various chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.

Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Coordination: It forms stable complexes with transition metals, which are often used in catalytic processes.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, nucleophiles for substitution, and transition metal salts for coordination. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Diphenylphosphanylhexyl(diphenyl)phosphane has a wide range of scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound’s ability to form stable metal complexes makes it useful in studying metalloproteins and metalloenzymes.

Industry: It is used in industrial catalysis for the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Diphenylphosphanylhexyl(diphenyl)phosphane primarily involves its role as a ligand. The compound coordinates with transition metals through its phosphine groups, forming stable complexes. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling, hydrogenation, and polymerization. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Chain Length Variation

1-Diphenylphosphanylhexyl(diphenyl)phosphane belongs to the bisphosphine ligand family. Its catalytic performance is influenced by the hexyl spacer, which contrasts with shorter or longer chain analogues:

- 1,2-Bis(diphenylphosphino)ethane (dppe): Ethylene spacer (2 carbons). Shorter chains increase rigidity and steric crowding, favoring specific transition states in hydrogenation reactions.

- 1,4-Bis(diphenylphosphino)butane (dppb): Butyl spacer (4 carbons). Intermediate flexibility compared to hexyl, offering moderate stability in metal complexes.

- 1,8-Bis(diphenylphosphino)octane (dppo): Octyl spacer (8 carbons). Increased flexibility may reduce catalytic efficiency due to weaker metal-ligand interactions.

Substituent Effects

Replacing phenyl groups with alkyl or electron-donating substituents alters electronic properties:

- 1,6-Bis(diethylphosphino)hexane: Ethyl groups are electron-donating, increasing electron density at phosphorus, which can enhance oxidative addition rates in cross-coupling reactions.

- 1,6-Bis(di(4-fluorophenyl)phosphino)hexane: Fluorine substituents increase electron-withdrawing effects, stabilizing metal centers in high-oxidation-state intermediates .

Comparison with Monodentate Phosphines

tert-Butyldiphenylphosphine (CAS: 6002-34-2)

This monodentate ligand features a bulky tert-butyl group, providing steric hindrance without chelation:

- Steric Effects : The tert-butyl group shields metal centers, preventing unwanted side reactions in palladium-catalyzed couplings .

- Applications: Used in Suzuki-Miyaura couplings where monodentate ligands are preferred .

Comparison with Phosphane Oxides and Phosphonates

Phosphane oxides (e.g., diphenylphosphane oxide) and phosphonates (e.g., Diethyl (naphthalen-1-ylmethyl)phosphonate, ) are oxidized derivatives with distinct reactivity:

- Diphenylphosphane Oxide (36) : Used in Michael additions (Table 12, ) but lacks metal-coordination capability. The target compound’s reduced form enables direct metal binding, critical for catalytic cycles .

- Phosphonates : Electrophilic character due to P=O groups; used in Horner-Wadsworth-Emmons reactions rather than coordination chemistry .

Biological Activity

1-Diphenylphosphanylhexyl(diphenyl)phosphane, also known by its CAS number 175892-81-6, is a phosphine compound that has garnered attention for its potential biological activities. Phosphines are often utilized in various fields, including medicinal chemistry, due to their ability to act as ligands in coordination chemistry and catalysis. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a unique structure that includes two diphenylphosphanyl groups attached to a hexyl chain. This configuration potentially enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C24H30P2 |

| Molecular Weight | 402.48 g/mol |

| CAS Number | 175892-81-6 |

| Appearance | White solid |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The phosphine groups can participate in coordination with metal ions, influencing enzymatic reactions and cellular processes.

Potential Mechanisms:

- Metal Coordination : The compound may form complexes with transition metals, enhancing catalytic processes relevant to biological systems.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.

Biological Activity

Research into the biological activity of this compound has indicated several potential applications:

- Anticancer Activity : Preliminary studies suggest that phosphine derivatives can exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : Some phosphine compounds have demonstrated antimicrobial activity, potentially making them candidates for developing new antibiotics.

- Neuroprotective Effects : There is emerging evidence that certain phosphines can protect neuronal cells from oxidative stress, indicating a potential role in neurodegenerative disease treatment.

Case Studies

Several studies have explored the biological implications of phosphine compounds similar to this compound.

-

Study on Cytotoxicity :

- Researchers investigated the cytotoxic effects of various phosphine derivatives on human cancer cell lines. Results indicated that compounds with similar structures exhibited significant growth inhibition, suggesting a promising avenue for cancer therapy.

-

Antimicrobial Evaluation :

- A case study evaluated the antimicrobial properties of phosphine ligands against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives had potent inhibitory effects, leading to further exploration into their mechanisms of action.

-

Neuroprotective Research :

- A study focused on the neuroprotective effects of phosphine compounds in models of oxidative stress. The results suggested that these compounds could mitigate neuronal damage, providing insights into their potential use in treating neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing 1-diphenylphosphanylhexyl(diphenyl)phosphane, and how are intermediates characterized?

The synthesis typically involves stepwise alkylation of diphenylphosphine precursors. For example, hexyl-bridged diphosphines are synthesized via nucleophilic substitution between diphenylphosphine and 1,6-dibromohexane under inert conditions. Intermediate purity is confirmed using P NMR to monitor phosphine oxidation states and GC-MS for molecular weight verification. Side products like mono-phosphinated species are removed via column chromatography .

Q. How is this compound utilized in palladium-catalyzed cross-coupling reactions?

This ligand enhances catalytic activity in Suzuki-Miyaura couplings by stabilizing Pd(0) intermediates. A typical protocol involves mixing Pd(OAc) (5 mol%), the ligand (10 mol%), and KCO in toluene/water (3:1) at 80°C. Yields >90% are reported for aryl bromides, with turnover numbers (TONs) exceeding 10. The hexyl spacer improves solubility and reduces steric hindrance compared to shorter-chain analogues .

Q. What analytical methods are critical for characterizing this compound’s coordination behavior?

Single-crystal X-ray diffraction (using SHELX programs) resolves its bidentate coordination mode in metal complexes, while P NMR reveals dynamic binding equilibria (e.g., Δδ > 5 ppm upon metalation). IR spectroscopy confirms P–M bond formation via shifts in P–C stretching frequencies (~650 cm) .

Advanced Research Questions

Q. How do electronic and steric effects of this compound influence enantioselectivity in asymmetric catalysis?

In hydrophosphination of α,β-unsaturated carbonyls, the ligand’s electron-rich diphenyl groups increase nucleophilicity at phosphorus, while the hexyl spacer modulates bite angle (optimized to 92–95°). For chalcone derivatives, this results in enantiomeric excess (ee) >95% when paired with chiral Pd pincer catalysts (e.g., complex 26b). Substituents on the substrate’s β-position reduce ee due to steric clashes (e.g., 60% ee for cyclohexyl substituents) .

Q. What mechanistic insights explain contradictory reactivity trends in Michael additions using this ligand?

Competing pathways are observed: (1) Direct 1,4-addition to enones dominates with Pd catalysts (e.g., 96% ee for methyl cinnamate), while (2) 1,6-addition occurs with α,β,γ,δ-unsaturated amides due to extended conjugation. Kinetic studies (Eyring plots) reveal ΔG differences of ~3 kcal/mol between pathways, attributed to ligand-induced polarization of the carbonyl group .

Q. Why does ligand modification (e.g., benzoyl substitution) reduce catalytic efficiency in hydrophosphination?

Introducing benzoyl groups disrupts the ligand’s C symmetry, destabilizing the transition state. For example, modified catalyst 23 shows <50% ee in pyridine-substituted substrates due to improper alignment of the substrate’s pro-R and pro-S faces. DFT calculations (B3LYP/6-31G*) confirm increased torsional strain in the TS .

Key Findings

- Steric vs. Electronic Balance : The hexyl chain optimizes ligand flexibility without sacrificing electron-donating capacity, critical for stabilizing low-oxidation-state metal centers.

- Mechanistic Divergence : Competing 1,4- vs. 1,6-addition pathways are substrate-dependent, necessitating tailored catalyst design.

- Synthetic Scalability : Gram-scale syntheses (≥95% purity) are achievable via optimized chromatography, but air-free techniques are essential to prevent phosphine oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.